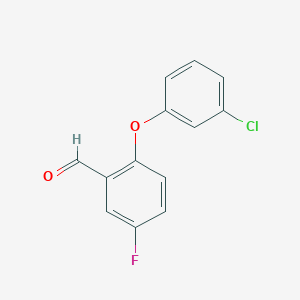

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde

Description

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-chlorophenoxy group at position 2 and a fluorine atom at position 5. This compound is structurally significant in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-2-1-3-12(7-10)17-13-5-4-11(15)6-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZWVFVZWRGZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-chlorophenol with 5-fluoro-2-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(3-Chlorophenoxy)-5-fluorobenzoic acid.

Reduction: 2-(3-Chlorophenoxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde serves as an intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions such as:

- Oxidation : Converts to the corresponding carboxylic acid.

- Reduction : Forms the corresponding alcohol.

- Substitution : Chlorine and fluorine atoms can be replaced with other functional groups.

Biology

In biological contexts, this compound can be utilized to study enzyme-catalyzed reactions involving aldehydes. Its interactions with enzymes may lead to inhibition or modification of their activity due to the presence of the chlorophenoxy and fluorine substituents, which enhance binding affinity towards specific targets.

Industry

This compound is also valuable in producing specialty chemicals and materials, leveraging its reactive functional groups for various applications in material science.

Research indicates that 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde exhibits potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The cytotoxicity is often linked to DNA damage induction or inhibition of DNA synthesis.

Case Study 1: Antimalarial Activity

A study evaluated a series of derivatives related to 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde for their antimalarial activity against Plasmodium falciparum. Compounds exhibited low nanomolar activity against drug-resistant strains, indicating potential therapeutic applications in malaria treatment .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in drug development targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The presence of the chlorophenoxy and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Phenoxy-Substituted Benzaldehydes

The compound’s key structural features—substituent positions and electronic effects—are critical for its reactivity. Below is a comparison with closely related analogs:

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde (JK-0386)

- Molecular Formula : C₁₃H₇ClFO₂

- Molecular Weight : ~264.65 g/mol (calculated)

- Key Differences: The chlorine atom is positioned at the 4-site of the phenoxy group instead of the 3-site.

2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde

- Molecular Formula : C₁₃H₇Cl₂FO₂

- Molecular Weight : ~304.00 g/mol (calculated)

- Key Differences: An additional chlorine at the 4-position enhances electron-withdrawing effects, increasing the aldehyde’s electrophilicity. This could accelerate reactions like aldol condensations or imine formations compared to the mono-chloro analog .

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde

- Molecular Formula : C₁₃H₇ClF₂O₂

- Molecular Weight : ~268.50 g/mol (calculated)

- Key Differences: Incorporates both chlorine and fluorine on the phenoxy ring, creating a stronger electron-deficient aromatic system. Such modifications are common in agrochemicals to enhance binding to biological targets .

Substituent Modifications Beyond Chlorine/Fluorine

2-(Difluoromethoxy)-5-fluorobenzaldehyde

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : 190.12 g/mol

- Boiling Point : 239.2°C (predicted)

- Key Differences: Replaces the chlorophenoxy group with a difluoromethoxy group. The reduced steric bulk and altered electronic profile (less electron-withdrawing than Cl) may enhance solubility in polar solvents .

Trifluoromethyl-Substituted Analogs (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde)

Physicochemical and Reactivity Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde | C₁₃H₇ClFO₂ | ~249.50 (calculated) | 3-Cl, 5-F | Moderate electrophilicity |

| 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde | C₁₃H₇ClFO₂ | ~264.65 (calculated) | 4-Cl, 5-F | Higher steric hindrance |

| 2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde | C₁₃H₇Cl₂FO₂ | ~304.00 (calculated) | 3-Cl, 4-Cl, 5-F | Enhanced electrophilicity |

| 2-(Difluoromethoxy)-5-fluorobenzaldehyde | C₈H₅F₃O₂ | 190.12 | OCHF₂, 5-F | Higher polarity, lower boiling point |

Biological Activity

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is an organic compound classified as an aromatic aldehyde, notable for its unique structural features, including a chlorophenoxy group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article delves into the biological activity of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde, highlighting its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₁₂H₈ClF O

- Molecular Weight : 238.64 g/mol

- CAS Number : 1096862-69-9

The biological activity of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is primarily attributed to its ability to interact with various enzymes and molecular targets within biological systems. The aldehyde group is known to participate in enzyme-catalyzed reactions, potentially leading to inhibition or alteration of enzyme activity. The presence of the chlorophenoxy and fluorine substituents can enhance binding affinity and specificity towards certain targets, which is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of phenoxy compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary studies have suggested that 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde may possess anticancer properties. Analogous compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often linked to the compound's ability to induce DNA damage or inhibit DNA synthesis, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Applications in Research

2-(3-Chlorophenoxy)-5-fluorobenzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various chemical reactions, including:

- Synthesis of Antimicrobial Agents : Used as a building block for developing new antibiotics.

- Anticancer Drug Development : Investigated for potential use in creating novel anticancer therapies.

- Enzyme Studies : Employed in biochemical assays to study enzyme kinetics and mechanisms involving aldehydes .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution, where 3-chlorophenol reacts with a fluorinated benzaldehyde precursor. Key steps include:

- Substrate activation : Use of a base (e.g., K₂CO₃) to deprotonate 3-chlorophenol, enhancing its nucleophilicity.

- Reaction conditions : Polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to facilitate substitution .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95% purity threshold recommended) .

Basic: What spectroscopic techniques are essential for characterizing 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons and aldehyde proton at ~10 ppm).

- ¹⁹F NMR : Critical for identifying fluorine environments (e.g., deshielding effects from adjacent substituents) .

- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Advanced: How can researchers address contradictory spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected coupling in NMR or inconsistent mass fragments) require:

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign connectivity .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Purity checks : Impurities (e.g., residual solvents) may distort data; employ HPLC with UV/Vis detection to assess purity .

Advanced: What strategies improve regioselectivity in synthesizing 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to control substitution sites .

- Catalytic systems : Transition metals (e.g., Pd) can mediate cross-coupling reactions for precise regiochemistry .

- Computational modeling : DFT calculations to predict substituent effects on reaction pathways .

Basic: What stability factors must be considered for long-term storage of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- Storage conditions : Protect from light and moisture; store at 0–4°C in amber glass vials .

- Degradation monitoring : Regular HPLC analysis to detect oxidation (aldehyde → carboxylic acid) or hydrolysis by-products .

- Stabilizers : Add antioxidants (e.g., BHT) if prolonged storage is required .

Advanced: How do electronic effects of substituents influence the reactivity of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- Electron-withdrawing effects : The chloro and fluoro groups deactivate the aromatic ring, reducing electrophilicity at the aldehyde group.

- Meta/para directing : Chlorine at the 3-position directs subsequent electrophilic substitutions to specific sites, impacting derivative synthesis .

- Kinetic studies : Hammett plots can quantify substituent effects on reaction rates in nucleophilic additions .

Advanced: What analytical challenges arise in quantifying trace impurities in 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- Detection limits : Use UPLC-MS/MS for sensitivity down to ppm levels.

- Matrix effects : Calibrate against internal standards (e.g., deuterated analogs) to mitigate signal suppression .

- Isocratic elution : Optimize mobile phases (e.g., acetonitrile/water gradients) to separate structurally similar by-products .

Basic: What safety protocols are critical when handling 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile aldehydes and potential irritancy .

- Spill management : Neutralize with sodium bisulfite and absorb with inert materials (e.g., vermiculite) .

Advanced: How can computational tools aid in predicting the biological activity of derivatives?

Answer:

- QSAR models : Correlate substituent parameters (e.g., logP, Hammett σ) with bioactivity data .

- Docking simulations : Screen derivatives against target enzymes (e.g., cytochrome P450) to prioritize synthesis .

Advanced: What mechanistic insights explain unexpected by-products in Friedel-Crafts reactions involving this compound?

Answer:

- Steric hindrance : Bulky substituents may divert electrophilic attack to alternate positions, forming regioisomers .

- Acid sensitivity : Overly strong Lewis acids (e.g., AlCl₃) can protonate the aldehyde, leading to polymerization .

- In situ monitoring : Use real-time IR or Raman spectroscopy to detect intermediates and adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.